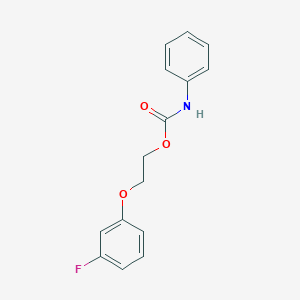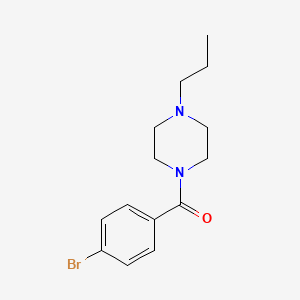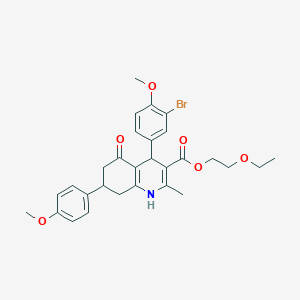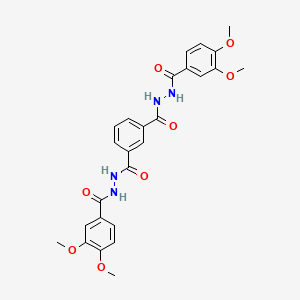![molecular formula C11H11FN2O B4980012 1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole is a chemical compound that has garnered significant interest in scientific research due to its potential application in various fields. It belongs to the class of imidazole derivatives and is known for its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has been found to target various signaling pathways involved in cancer cell proliferation and survival. Additionally, it has been found to possess antioxidant activity and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has been found to possess significant biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cancer cell proliferation. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to possess neuroprotective activity and can protect neurons from oxidative stress. It has also been found to possess antimicrobial activity and can inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has been found to possess significant anticancer activity and can be used as a chemotherapeutic agent. Additionally, it has been found to possess neuroprotective and antimicrobial activity. However, it also has some limitations. It is not very water-soluble and requires the use of organic solvents for its preparation. Additionally, its mechanism of action is not fully understood, which limits its potential application in certain fields of research.
Direcciones Futuras
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has several potential future directions for research. It can be further studied for its potential application in the treatment of various types of cancer. Additionally, it can be studied for its potential application in the treatment of neurological disorders like Alzheimer's disease and Parkinson's disease. Further research can also be conducted to understand its mechanism of action and to identify potential targets for its activity. Additionally, it can be further modified to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole involves the reaction of imidazole with 4-fluorophenethyl alcohol in the presence of a base like potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product is further enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has been extensively studied for its potential application in various fields of scientific research. It has been found to possess significant anticancer activity and can be used as a chemotherapeutic agent. It has also been studied for its potential application in the treatment of neurological disorders like Alzheimer's disease and Parkinson's disease. Additionally, it has been found to possess antimicrobial activity and can be used as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZBUZLQFSRBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4979942.png)



![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)
![methyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4979971.png)


![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)
